

# Spectroscopic Analysis of (4-methoxyphenyl)diphenylmethanol: A Technical Guide

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## Compound of Interest

Compound Name: (4-Methoxyphenyl)diphenylmethanol

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This technical guide provides a comprehensive overview of the spectroscopic data for **(4-methoxyphenyl)diphenylmethanol**, a significant chemical intermediate. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for these analytical techniques. This guide is intended to support researchers and professionals in the fields of chemical synthesis, and analytical chemistry.

## Spectroscopic Data Summary

The following tables summarize the anticipated quantitative spectroscopic data for **(4-methoxyphenyl)diphenylmethanol**, based on the analysis of its structural features and comparison with closely related compounds.

Table 1: <sup>1</sup>H NMR Spectroscopic Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.25-7.45	Multiplet	10H	Ar-H (two phenyl rings)
~7.15-7.25	Doublet	2H	Ar-H (methoxyphenyl ring, ortho to -C(OH)-)
~6.80-6.90	Doublet	2H	Ar-H (methoxyphenyl ring, ortho to -OCH <sub>3</sub> )
~3.75	Singlet	3H	-OCH <sub>3</sub>
~2.5-3.5	Broad Singlet	1H	-OH

Table 2: <sup>13</sup>C NMR Spectroscopic Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Assignment
~158-160	C-OCH <sub>3</sub> (methoxyphenyl ring)
~145-147	C-OH
~138-140	Quaternary C (diphenyl-substituted)
~127-130	C-H (phenyl rings)
~126-128	C-H (methoxyphenyl ring, ortho to -C(OH)-)
~113-115	C-H (methoxyphenyl ring, ortho to -OCH <sub>3</sub> )
~80-85	C(Ph) <sub>2</sub> (Ar)OH
~55	-OCH <sub>3</sub>

Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3600-3200	Strong, Broad	O-H stretch (alcohol)
~3100-3000	Medium	C-H stretch (aromatic)
~2950-2850	Medium	C-H stretch (methyl)
~1610, 1580, 1500	Medium-Strong	C=C stretch (aromatic rings)
~1250	Strong	C-O stretch (aryl ether)
~1030	Strong	C-O stretch (tertiary alcohol)

Table 4: Mass Spectrometry Data (Predicted)

m/z	Interpretation
290	[M] <sup>+</sup> (Molecular Ion)
273	[M-OH] <sup>+</sup>
213	[M-C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>
183	[M-C <sub>6</sub> H <sub>5</sub> -OCH <sub>2</sub> ] <sup>+</sup>
135	[C <sub>9</sub> H <sub>7</sub> O] <sup>+</sup> (methoxyphenyl cation)
105	[C <sub>7</sub> H <sub>5</sub> O] <sup>+</sup> (benzoyl cation)
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (phenyl cation)

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of purified **(4-methoxyphenyl)diphenylmethanol** in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).

Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).

- **$^1\text{H}$  NMR Spectroscopy:** Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300-600 MHz. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.
- **$^{13}\text{C}$  NMR Spectroscopy:** Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of  $^{13}\text{C}$ , a greater number of scans is usually required to achieve a good signal-to-noise ratio. Proton decoupling is commonly employed to simplify the spectrum.

## Infrared (IR) Spectroscopy

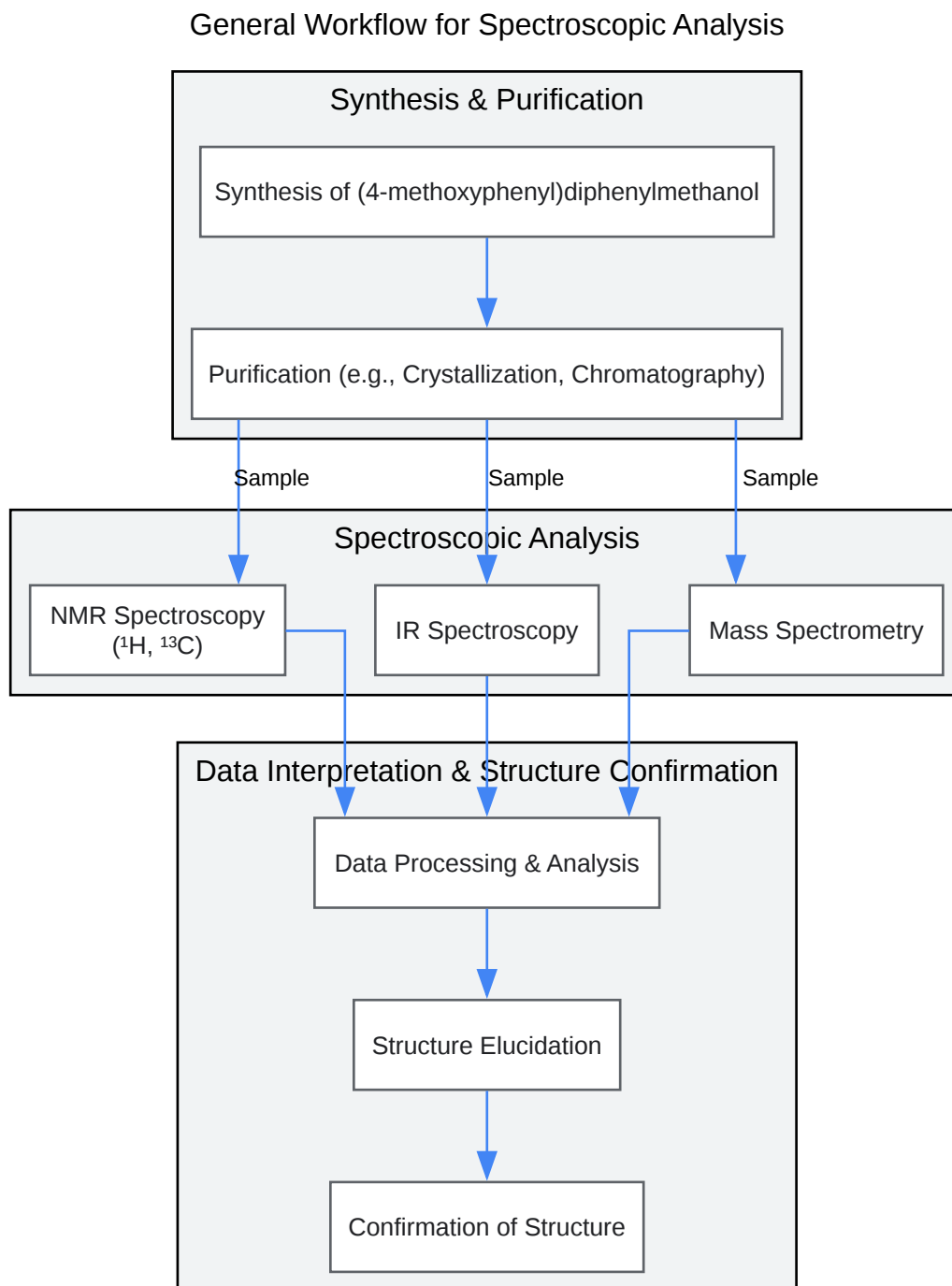
- **Sample Preparation:** For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques. For the KBr method, a small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. For ATR, a small amount of the solid is placed directly on the ATR crystal.
- **Data Acquisition:** The IR spectrum is typically recorded over the range of  $4000\text{--}400\text{ cm}^{-1}$ . A background spectrum of the empty sample holder (or pure KBr for the pellet method) is recorded and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

- **Sample Introduction and Ionization:** The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). Electron Ionization (EI) is a common method for generating ions of small organic molecules.
- **Mass Analysis:** The generated ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **(4-methoxyphenyl)diphenylmethanol**.



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